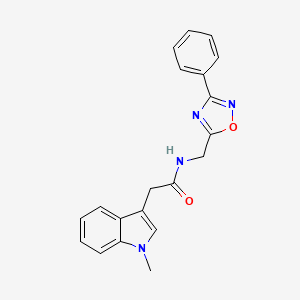

2-(1-methyl-1H-indol-3-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-(1-methylindol-3-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O2/c1-24-13-15(16-9-5-6-10-17(16)24)11-18(25)21-12-19-22-20(23-26-19)14-7-3-2-4-8-14/h2-10,13H,11-12H2,1H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAAXHTLUKCXKSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)CC(=O)NCC3=NC(=NO3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-indol-3-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide typically involves multiple steps, starting with the preparation of the indole and oxadiazole intermediates. The indole derivative can be synthesized through Fischer indole synthesis, while the oxadiazole ring can be formed via cyclization reactions involving hydrazides and carboxylic acids. The final step involves coupling these intermediates under specific conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-1H-indol-3-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).

Reduction: The oxadiazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon (Pd/C).

Substitution: The acetamide group can participate in nucleophilic substitution reactions with reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: m-CPBA in dichloromethane at room temperature.

Reduction: Hydrogen gas with Pd/C catalyst under atmospheric pressure.

Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).

Major Products

Oxidation: Formation of indole N-oxide derivatives.

Reduction: Formation of reduced oxadiazole derivatives.

Substitution: Formation of N-alkylated acetamide derivatives.

Scientific Research Applications

2-(1-methyl-1H-indol-3-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-indol-3-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide involves its interaction with specific molecular targets. The indole ring can interact with various biological receptors, while the oxadiazole ring can participate in hydrogen bonding and other interactions with enzymes. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally related compounds from the evidence, emphasizing substituent effects, physicochemical properties, and biological relevance.

Structural Analogues with Indole and Oxadiazole Moieties

-

- Structure: 2-(1H-Indol-3-yl-methyl)-1,3,4-oxadiazole-5-thiol.

- Key Differences: Replaces the acetamide linker with a thiol group and lacks the 1-methyl substitution on the indole.

- Properties: Reported EIMS data (m/z 189 [M]+) and NMR signals (δ 7.04 ppm for H-5’ indole proton) confirm the indole-oxadiazole core. The absence of methyl substitution may reduce steric hindrance compared to the target compound .

- Compound E843-0221 (): Structure: A complex quinazoline-oxadiazole hybrid with an acetamide linker. Key Differences: Incorporates a quinazoline-dione system instead of indole, likely altering target selectivity. The 3-phenyl-1,2,4-oxadiazole group is retained. Properties: No explicit data on melting point or purity, but the extended π-system may enhance binding to hydrophobic enzyme pockets .

Analogues with 3-Phenyl-1,2,4-Oxadiazole and Acetamide Linkers

- 11h (): Structure: 2-(4-Chlorophenoxy)-N-isopropyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide. Key Differences: Substitutes indole with a 4-chlorophenoxy group and includes an isopropylamine moiety. Properties: Melting point 108.3–109.5°C, HPLC purity 99.8%, and 3:1 isomer ratio in ¹H NMR. The electron-withdrawing chlorine may enhance oxidative stability compared to the methyl-indole group .

- 11v (): Structure: 2-(4-Hydroxyphenoxy)-N-isopropyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide. Key Differences: Features a hydroxyl-phenoxy group instead of indole. Properties: Higher melting point (155.5–158.5°C) and 100% HPLC purity, suggesting strong crystallinity and purity. The phenolic -OH may confer solubility advantages over the hydrophobic indole .

-

- Structure: N-(4-Chlorophenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-pyrrolidinecarboxamide.

- Key Differences: Replaces acetamide with a pyrrolidinecarboxamide linker and lacks the indole system.

- Biological Activity: Demonstrated >70% reduction in xL3 motility in antiparasitic screens, highlighting the role of oxadiazole in bioactivity .

Biological Activity

2-(1-methyl-1H-indol-3-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide, also known by its CAS number 1171546-89-6, is a compound that integrates indole and oxadiazole moieties. These structural features are associated with a variety of biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 346.4 g/mol. The presence of the indole ring and the 1,2,4-oxadiazole structure is crucial for its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 346.4 g/mol |

| CAS Number | 1171546-89-6 |

Research indicates that compounds containing the 1,3,4-oxadiazole moiety exhibit significant anticancer activity through various mechanisms. These include:

- Inhibition of Enzymes : The compound targets enzymes such as thymidylate synthase and HDAC (histone deacetylases), which are crucial for cancer cell proliferation and survival .

- Induction of Apoptosis : Studies show that derivatives can induce apoptosis in cancer cells by disrupting normal cell cycle progression and promoting cell death pathways .

- Tubulin Polymerization Inhibition : Some derivatives have been shown to inhibit tubulin polymerization, akin to the action of colchicine, thereby affecting cell division .

Anticancer Activity

The anticancer potential of 2-(1-methyl-1H-indol-3-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide has been evaluated against various cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | Data not available |

| MCF-7 | Data not available |

| HT-29 | Data not available |

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have been well-documented. Compounds similar to 2-(1-methyl-1H-indol-3-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide have shown effectiveness against various bacterial strains and fungi. The mechanisms often involve disruption of bacterial cell walls or interference with metabolic pathways essential for bacterial growth.

Case Studies

Recent studies highlight the synthesis and evaluation of related indole and oxadiazole compounds:

- Study on Indole-Oxadiazole Derivatives : A series of compounds were synthesized and screened for their antiproliferative activities against HeLa, MCF7, and HT29 cancer cell lines. Some derivatives exhibited significant activity with low IC50 values, indicating strong potential as therapeutic agents .

- Mechanistic Insights : Research into the mechanism revealed that certain derivatives could induce apoptosis in a dose-dependent manner and arrest cells in the G2/M phase of the cell cycle .

Q & A

Basic Research Questions

Q. How can the synthetic route for 2-(1-methyl-1H-indol-3-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide be optimized to improve yield and purity?

- Methodology : Use a reflux-based approach with catalysts like pyridine and zeolite (Y-H) under controlled temperatures (150°C) to facilitate cyclization and amide bond formation . Monitor reaction progress via TLC and purify via recrystallization (ethanol or ethanol/water mixtures) to remove unreacted intermediates . Adjust stoichiometric ratios of reactants (e.g., indole and oxadiazole precursors) to minimize side products.

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Methodology : Combine -NMR and -NMR to verify aromatic protons, methyl groups, and amide linkages (e.g., peaks at δ 5.38 ppm for –NCHCO– and δ 165 ppm for C=O) . Use HRMS to confirm molecular weight (e.g., [M+H] within ±0.001 Da accuracy) and IR spectroscopy to identify functional groups (e.g., C=O at 1671–1682 cm) .

Q. How can researchers ensure reproducibility in biological assays for this compound?

- Methodology : Standardize assay conditions (e.g., cell lines, incubation times, and solvent controls) to mitigate variability. For antiproliferative studies, use MTT assays with IC calculations across multiple replicates . Include positive controls (e.g., doxorubicin) and validate results using orthogonal methods like flow cytometry for apoptosis detection .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported antiproliferative activity across different cancer cell lines?

- Methodology : Perform comparative SAR analysis by synthesizing analogs with modified substituents (e.g., replacing the 3-phenyl group on the oxadiazole with halides or nitro groups) to identify key pharmacophores . Use transcriptomic profiling (RNA-seq) of treated vs. untreated cells to pinpoint target pathways (e.g., Bcl-2/Mcl-1 inhibition) . Cross-validate results using molecular docking to assess binding affinities for apoptotic regulators .

Q. How can the compound’s metabolic stability be assessed to guide preclinical development?

- Methodology : Conduct in vitro microsomal stability assays (human/rat liver microsomes) with LC-MS/MS quantification of parent compound degradation over time . Identify major metabolites via high-resolution mass spectrometry and compare pharmacokinetic parameters (e.g., t, Cl) to prioritize analogs with improved stability .

Q. What experimental designs are suitable for elucidating the mechanism of action involving enzyme or receptor interactions?

- Methodology : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics with suspected targets (e.g., kinases or apoptotic proteins) . Combine with siRNA knockdown studies to validate target relevance in cellular models . For enzyme inhibition, use fluorogenic substrates (e.g., caspase-3/7 assays) to quantify activity changes .

Q. How can researchers address solubility challenges in in vivo studies?

- Methodology : Optimize formulation using co-solvents (e.g., DMSO/PEG 400 mixtures) or nanoencapsulation (liposomes/polymeric nanoparticles) . Characterize solubility via shake-flask methods (aqueous buffer at pH 7.4) and validate bioavailability through pharmacokinetic studies in rodent models .

Data Analysis and Interpretation

Q. How should conflicting cytotoxicity data between 2D vs. 3D cell culture models be analyzed?

- Methodology : Perform dose-response curves in both systems and compare IC values. Use spheroid-based 3D models to mimic tumor microenvironments and assess penetration via confocal microscopy with fluorescently tagged analogs . Apply computational modeling (e.g., PK/PD simulations) to reconcile differences in drug diffusion and efficacy .

Q. What statistical approaches are recommended for SAR studies with limited compound libraries?

- Methodology : Use multivariate analysis (e.g., PCA or PLS regression) to correlate structural descriptors (logP, polar surface area) with bioactivity data . Augment with Bayesian models to predict untested analogs’ potency and prioritize synthesis .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.